1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one
Overview
Description
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one is a heterocyclic compound that features a spiro linkage between a quinazoline moiety and a cyclopentane ring. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anthranilic acid with cyclopentanone in the presence of a suitable catalyst can yield the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis .
Chemical Reactions Analysis
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one can be compared with other quinazoline derivatives such as:
Quinazoline-2,4(1H,3H)-dione: Known for its anticancer and antimicrobial activities.
Quinazoline-4(3H)-one: Exhibits a broad spectrum of biological activities, including anti-inflammatory and anticonvulsant properties.
The uniqueness of 1-Methylspiro[quinazoline-2(1H),1’-cyclopentan]-4(3H)-one lies in its spiro linkage, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
1-methylspiro[3H-quinazoline-2,1'-cyclopentane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-11-7-3-2-6-10(11)12(16)14-13(15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVLQNGPFYJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182131 | |
Record name | 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158439-87-3 | |
Record name | 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158439-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-Methylspiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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